

Chemical structure and IUPAC name of Methyl 2,4,6-trimethylbenzoate

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Compound of Interest

Compound Name: Methyl 2,4,6-trimethylbenzoate

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An In-Depth Technical Guide to Methyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester characterized by a sterically hindered carboxyl group due to the presence of two ortho-methyl substituents on the benzene ring. This structural feature imparts unique chemical properties and reactivity, making it a subject of interest in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, synthesis, and detailed spectroscopic analysis. The causality behind experimental choices in its synthesis and characterization is explored, offering field-proven insights for professionals in chemical research and drug development.

Introduction

Methyl 2,4,6-trimethylbenzoate is a derivative of benzoic acid, specifically the methyl ester of 2,4,6-trimethylbenzoic acid (mesitoic acid). The defining characteristic of this molecule is the steric hindrance around the ester functionality. The three methyl groups on the benzene ring, particularly the two at the ortho positions (2 and 6), create a crowded environment that significantly influences its reactivity. This steric shielding makes the carbonyl carbon less susceptible to nucleophilic attack and the ester less prone to hydrolysis compared to

unhindered esters like methyl benzoate. Understanding the interplay between its structure and reactivity is crucial for its application as a chemical intermediate and a building block in the synthesis of more complex molecules.

Chemical Structure and IUPAC Nomenclature

The structural identity and systematic naming of a chemical compound are fundamental for unambiguous communication in scientific literature and research.

Chemical Structure

Methyl 2,4,6-trimethylbenzoate consists of a central benzene ring to which a methyl ester group (-COOCH₃) and three methyl groups (-CH₃) are attached. The substituents are located at positions 2, 4, and 6 of the aromatic ring, relative to the ester group at position 1.

The chemical formula for **Methyl 2,4,6-trimethylbenzoate** is C₁₁H₁₄O₂.^{[1][2][3][4][5]} Its molecular weight is approximately 178.23 g/mol.^{[2][4][6]}

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of **Methyl 2,4,6-trimethylbenzoate**

IUPAC Nomenclature Derivation

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is **methyl 2,4,6-trimethylbenzoate**.^{[2][7]} This name is derived as follows:

- Parent Compound: The core structure is a benzoate, which is the ester of benzoic acid.
- Ester Group: The alcohol part of the ester is derived from methanol, hence the prefix "methyl".
- Substituents on the Benzene Ring: There are three methyl groups attached to the benzene ring.
- Locants: The position of the ester group on the benzene ring is designated as carbon 1. The positions of the methyl groups are then numbered as 2, 4, and 6.

- Final Name Assembly: Combining these elements gives the full IUPAC name: **methyl 2,4,6-trimethylbenzoate**.

Other common synonyms for this compound include methyl mesitoate and 2,4,6-trimethylbenzoic acid methyl ester.[1][2][8]

Synthesis of Methyl 2,4,6-trimethylbenzoate

The synthesis of **Methyl 2,4,6-trimethylbenzoate** typically starts from 2,4,6-trimethylbenzoic acid (mesitoic acid). The significant steric hindrance of the carboxylic acid poses a challenge for traditional esterification methods.

Fischer-Speier Esterification

Direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with methanol is known as Fischer-Speier esterification.

Reaction: $2,4,6-(\text{CH}_3)_3\text{C}_6\text{H}_2\text{COOH} + \text{CH}_3\text{OH} \rightleftharpoons 2,4,6-(\text{CH}_3)_3\text{C}_6\text{H}_2\text{COOCH}_3 + \text{H}_2\text{O}$ (in the presence of a strong acid catalyst)

Causality Behind Experimental Choices:

- Strong Acid Catalyst: Due to the steric hindrance from the ortho-methyl groups, the carbonyl carbon is less accessible.[9] A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.
- Excess Methanol: The reaction is an equilibrium. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the ester. Methanol can also serve as the solvent for the reaction.
- Elevated Temperature: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.[9]

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylbenzoic acid in an excess of anhydrous methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by distillation or column chromatography.

Synthesis via Acyl Chloride

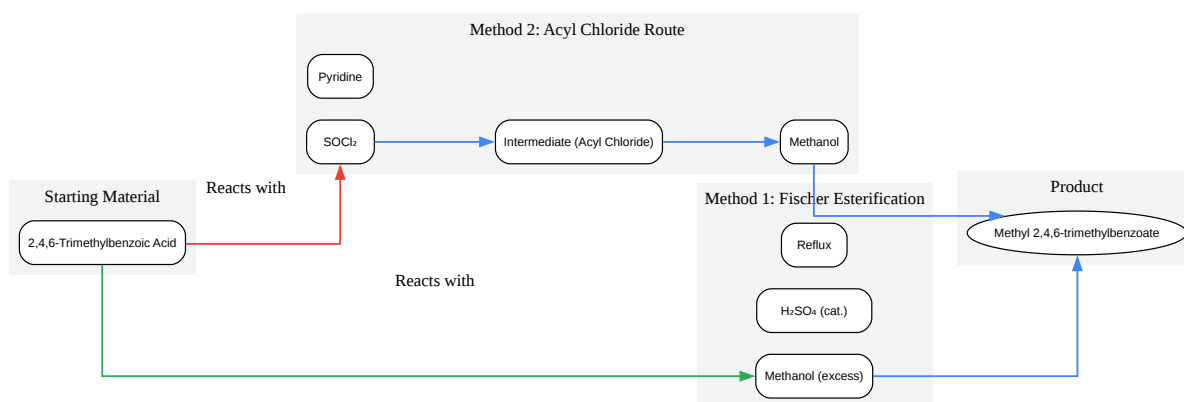
An alternative, often higher-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with methanol.[9]

Step 1: Formation of 2,4,6-Trimethylbenzoyl chloride $2,4,6-(\text{CH}_3)_3\text{C}_6\text{H}_2\text{COOH} + \text{SOCl}_2 \rightarrow 2,4,6-(\text{CH}_3)_3\text{C}_6\text{H}_2\text{COCl} + \text{SO}_2 + \text{HCl}$

Step 2: Esterification $2,4,6-(\text{CH}_3)_3\text{C}_6\text{H}_2\text{COCl} + \text{CH}_3\text{OH} \rightarrow 2,4,6-(\text{CH}_3)_3\text{C}_6\text{H}_2\text{COOCH}_3 + \text{HCl}$

Causality Behind Experimental Choices:

- Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gases, which can be easily removed, driving the reaction to completion.
- Pyridine or Triethylamine: In the second step, a non-nucleophilic base like pyridine is often added to neutralize the HCl produced, preventing it from reacting with the methanol or the ester product.[9]



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Caption: Synthetic pathways to **Methyl 2,4,6-trimethylbenzoate**.

Spectroscopic and Physical Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized product.

Physical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol [2]
Appearance	Liquid[7]
Boiling Point	114.8-115.2 °C at 7-7.5 Torr[6]
Density	~1.011 g/cm ³ (predicted)[6]
CAS Number	2282-84-0[1][2][3][4][5][6][7][8][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

- Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the benzene ring are chemically equivalent. They appear as a singlet in the aromatic region, typically around δ 6.8 ppm.
- Methyl Protons (ortho, C-2 and C-6): The six protons of the two ortho-methyl groups are equivalent and appear as a singlet. Their chemical shift is expected around δ 2.3-2.5 ppm.
- Methyl Protons (para, C-4): The three protons of the para-methyl group will appear as a distinct singlet, usually at a slightly different chemical shift from the ortho-methyl groups, around δ 2.2-2.3 ppm.
- Methoxy Protons (-OCH₃): The three protons of the methyl ester group are in a different chemical environment and will appear as a singlet, typically downfield around δ 3.6-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

- Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

- Aromatic Carbons:
 - C-1 (ipso-carbon attached to the ester): δ ~130-135 ppm.
 - C-2, C-6 (ipso-carbons attached to methyl groups): δ ~135-140 ppm.
 - C-4 (ipso-carbon attached to a methyl group): δ ~138-142 ppm.
 - C-3, C-5 (carbons bearing protons): δ ~128-130 ppm.
- Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 50-55 ppm.
- Methyl Carbons (-CH₃): The carbons of the three methyl groups on the ring will appear in the aliphatic region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the aromatic ring.
- C-O Stretch (Ester): A characteristic absorption band for the C-O single bond of the ester is expected in the range of 1100-1300 cm⁻¹.
- C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹.[\[12\]](#)
- C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.[\[12\]](#)
- C=C Stretch (Aromatic): Medium to weak absorptions for the C=C stretching of the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be observed at $m/z = 178$.^{[2][8][13]}

Common fragmentation patterns for methyl esters include the loss of the methoxy group ($-OCH_3$, 31 mass units) leading to an acylium ion, and the loss of the methoxycarbonyl group ($-COOCH_3$, 59 mass units).

Applications in Research and Development

The sterically hindered nature of **Methyl 2,4,6-trimethylbenzoate** makes it a useful tool in organic synthesis.

- **Protecting Group:** The corresponding 2,4,6-trimethylbenzoyl (mesityl) group can be used as a sterically hindered protecting group for alcohols. Its resistance to hydrolysis and other nucleophilic attacks under certain conditions makes it valuable in multi-step syntheses.
- **Intermediate in Synthesis:** It serves as a precursor for the synthesis of other substituted aromatic compounds. The ester group can be reduced or otherwise modified to introduce different functionalities.
- **Polymer Science:** Derivatives of 2,4,6-trimethylbenzoic acid are used in the synthesis of specialty polymers and resins, where the bulky substituent can influence the polymer's physical properties.^[14]

Conclusion

Methyl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester with distinct chemical and physical properties. Its synthesis requires careful consideration of the steric hindrance, often necessitating more forcing conditions or more reactive intermediates compared to unhindered analogues. The detailed spectroscopic analysis provides a clear fingerprint for its identification and structural confirmation. For researchers and professionals in drug development and materials science, a thorough understanding of the structure-reactivity relationship of this molecule is essential for its effective utilization in complex synthetic endeavors. The self-validating nature of the described synthetic protocols, coupled with comprehensive spectroscopic characterization, ensures the reliable preparation and identification of this important chemical building block.

References

- P&S Chemicals.
- PubChem. 2,4,6-Trimethylbenzoic acid methyl ester | C₁₁H₁₄O₂ | CID 519982. [Link]
- PubChem.
- ChemSynthesis.
- NIST WebBook. Benzoic acid, 2,4,6-trimethyl-, methyl ester. [Link]
- Spectrum of Things. ¹H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl₃. [Link]
- Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). [Link]
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033968). [Link]
- Spectrum of Things. ¹³C{¹H} NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl₃. [Link]
- ResearchGate.
- NIST WebBook. Benzoic acid, 2,4,6-trimethyl-, methyl ester. [Link]

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Sources

1. pschemicals.com [pschemicals.com]
2. 2,4,6-Trimethylbenzoic acid methyl ester | C₁₁H₁₄O₂ | CID 519982 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. chemsynthesis.com [chemsynthesis.com]
4. alfa-chemistry.com [alfa-chemistry.com]
5. scbt.com [scbt.com]
6. Methyl 2,4,6-trimethylbenzoate CAS#: 2282-84-0 [m.chemicalbook.com]
7. Methyl 2,4,6-trimethylbenzoate | 2282-84-0 [sigmaaldrich.com]
8. Benzoic acid, 2,4,6-trimethyl-, methyl ester [webbook.nist.gov]
9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl 2,4,6-trimethylbenzoate - Safety Data Sheet [chemicalbook.com]
- 11. Methyl 2,4,6-trimethylbenzoate [oakwoodchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, 2,4,6-trimethyl-, methyl ester [webbook.nist.gov]
- 14. Page loading... [wap.guidechem.com]
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